molecular formula C7H3Br2N3O2 B1396285 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide CAS No. 1082747-32-7

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide

Cat. No. B1396285
M. Wt: 320.93 g/mol
InChI Key: JZFBDNJBKVGDJU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : The synthesis of various oxides of benzotriazines, including derivatives similar to 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide, has been explored. These syntheses provide higher yields and purer products, indicating the potential for efficient production of these compounds (Atallah & Nazer, 1982).

  • Structural Characterization : Studies on compounds like 1,2,4-benzotriazine oxides have involved the characterization of their structure through methods like X-ray crystallography. These analyses are crucial for understanding the molecular geometry and properties of these compounds (Junnotula et al., 2006).

Chemical Properties and Reactions

  • Reactivity Studies : Research into the reactivity of benzotriazine oxides, which are structurally related to 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide, has been conducted. These studies focus on understanding the chemical behavior and potential reactions of these compounds (Miura et al., 2011).

  • Oxygen Isotope Transfer : Investigations into the transfer of oxygen isotopes to benzotriazine oxides have been carried out. Such studies provide insights into the mechanisms of metabolic transformations and help in characterizing reaction intermediates (Gatenyo et al., 2012).

Potential Applications in Medicinal Chemistry

  • Anticancer Agents : Research has shown that certain 1,2,4-benzotriazine oxides, closely related to 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide, have properties that make them potential anticancer agents. Their ability to selectively target hypoxic cells in solid tumors is of particular interest (Hay & Denny, 2002).

Safety And Hazards

This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.


Future Directions

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Please consult a qualified chemist or a reliable database for specific information about “5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide”.


properties

IUPAC Name

5,7-dibromo-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)6-5(2-3)12(14)11-7(13)10-6/h1-2H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFBDNJBKVGDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)N[N+](=C21)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DL Lipilin, AM Churakov, YA Strelenko… - Russian Chemical …, 2007 - Springer
Abstract Treatment of 2-(tert-butyl-NNO-azoxy)anilines with phosgene at 20 C was proposed as a novel route to 1,2,4-benzotriazin-3(4H )-one 1-oxides. This method involves a new …
Number of citations: 5 link.springer.com

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